molecular formula C7H10O B6229754 1-ethynyl-1-methoxycyclobutane CAS No. 2613384-95-3

1-ethynyl-1-methoxycyclobutane

Cat. No. B6229754
CAS RN: 2613384-95-3
M. Wt: 110.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-1-methoxycyclobutane is an organic compound with the molecular formula C7H10O . It has a molecular weight of 110.16 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-ethynyl-1-methoxycyclobutane is 1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 . This indicates that the molecule consists of a four-membered cyclobutane ring with a methoxy (–OCH3) and an ethynyl (–C≡CH) group attached to the same carbon atom .


Physical And Chemical Properties Analysis

1-Ethynyl-1-methoxycyclobutane is a liquid at room temperature . The compound is stored at a temperature of -10 degrees Celsius .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethynyl-1-methoxycyclobutane can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclobutene", "Sodium hydride", "Methanol", "Acetylene", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Cyclobutene is treated with sodium hydride in anhydrous tetrahydrofuran to form the corresponding cyclobutene sodium salt.", "Step 2: The cyclobutene sodium salt is then reacted with methanol to form 1-methoxycyclobutene.", "Step 3: 1-methoxycyclobutene is then reacted with acetylene in the presence of palladium on carbon catalyst to form 1-ethynyl-1-methoxycyclobutene.", "Step 4: The final step involves the hydrogenation of 1-ethynyl-1-methoxycyclobutene using hydrogen gas and palladium on carbon catalyst to yield the desired product, 1-ethynyl-1-methoxycyclobutane." ] }

CAS RN

2613384-95-3

Product Name

1-ethynyl-1-methoxycyclobutane

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.